2-(Butan-2-yl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)butanedioic acid can be achieved through several methods. One common approach involves the alkylation of butanedioic acid with a suitable butylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the butanedioic acid, followed by the addition of a butyl halide (e.g., 2-bromobutane) to introduce the butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 2-(Butan-2-yl)maleic anhydride, in the presence of a suitable catalyst like palladium on carbon. This process allows for the selective reduction of the double bond while preserving the carboxylic acid groups.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), sodium cyanide (NaCN)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Azides, nitriles
Scientific Research Applications
2-(Butan-2-yl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions due to its structural similarity to succinic acid.
Industry: It may be used in the production of polymers, resins, and other materials that require specific structural properties.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)butanedioic acid involves its interaction with various molecular targets and pathways. Due to its carboxylic acid groups, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid (Butanedioic Acid): The parent compound, with two carboxylic acid groups and no additional substituents.
2-Methylbutanedioic Acid: A similar compound with a methyl group instead of a butyl group.
2-Ethylbutanedioic Acid: A compound with an ethyl group in place of the butyl group.
Uniqueness
2-(Butan-2-yl)butanedioic acid is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs
Properties
CAS No. |
5653-98-5 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-butan-2-ylbutanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5(2)6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
OKLHGPQSJDHYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.